molecular formula C10H15FN2O B1441078 2-[2-Amino(ethyl)-4-fluoroanilino]-1-ethanol CAS No. 1179629-24-3

2-[2-Amino(ethyl)-4-fluoroanilino]-1-ethanol

Cat. No.: B1441078
CAS No.: 1179629-24-3
M. Wt: 198.24 g/mol
InChI Key: VPJJHUUVPAYMMI-UHFFFAOYSA-N
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Description

2-[2-Amino(ethyl)-4-fluoroanilino]-1-ethanol is an ethanolamine derivative featuring a substituted anilino group. Its structure comprises:

  • Ethanol backbone: A primary alcohol group (-CH₂CH₂OH) linked to an aniline ring.
  • Substituents: A 4-fluoro group on the aromatic ring, which enhances electronegativity and may improve bioavailability or binding affinity in biological systems.

Fluorinated ethanolamines are often explored in pharmaceuticals due to fluorine’s metabolic stability and lipophilicity enhancement .

Properties

IUPAC Name

2-(2-amino-N-ethyl-4-fluoroanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN2O/c1-2-13(5-6-14)10-4-3-8(11)7-9(10)12/h3-4,7,14H,2,5-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJJHUUVPAYMMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=C(C=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino(ethyl)-4-fluoroanilino]-1-ethanol typically involves the reaction of 4-fluoroaniline with ethylene oxide in the presence of a catalyst. The reaction proceeds through nucleophilic substitution, where the amino group of 4-fluoroaniline attacks the ethylene oxide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino(ethyl)-4-fluoroanilino]-1-ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

    Oxidation: Formation of 2-[2-Amino(ethyl)-4-fluoroanilino]-1-aldehyde or 2-[2-Amino(ethyl)-4-fluoroanilino]-1-carboxylic acid.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Replacement of the fluorine atom with other functional groups.

Scientific Research Applications

2-[2-Amino(ethyl)-4-fluoroanilino]-1-ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-Amino(ethyl)-4-fluoroanilino]-1-ethanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

Compound Name Substituents Molecular Formula Key Properties/Applications Evidence Reference
2-[2-Amino(ethyl)-4-fluoroanilino]-1-ethanol 4-F, 2-NHCH₂CH₂NH₂ C₁₀H₁₄FN₃O Hypothesized: Drug candidate -
2-[(2-Amino-4-nitrophenyl)amino]ethanol 4-NO₂, 2-NHCH₂CH₂OH C₈H₁₁N₃O₃ Hair dye (HC Yellow 5)
2-(N-ethyl-p-nitrosoanilino)ethanol 4-NO, N-ethyl C₁₀H₁₅N₂O₂ Nitroso intermediates in synthesis
2-[2-Amino(ethyl)-4-methylanilino]-1-ethanol 4-CH₃, 2-NHCH₂CH₂NH₂ C₁₁H₁₇N₃O Research chemical (95% purity)
2-[3-Amino(ethyl)-4-(ethylsulfonyl)anilino]-1-ethanol 4-SO₂C₂H₅, 3-NHCH₂CH₂NH₂ C₁₂H₁₉N₃O₃S Sulfonyl group enhances polarity
2-[(4-fluorobenzyl)amino]-1-ethanol hydrochloride 4-F (benzyl), NHCH₂CH₂OH·HCl C₉H₁₃ClFN₃O Ionic form improves solubility
Key Observations:
  • Fluorine vs. Nitro Groups : Fluorine (electron-withdrawing) improves metabolic stability compared to nitro groups (e.g., HC Yellow 5), which are prone to reduction .
  • Aminoethyl vs.
  • Sulfonyl vs. Alkyl Chains : Sulfonyl groups (e.g., ) increase polarity and may reduce membrane permeability compared to hydrophobic alkyl chains (e.g., nematicidal ROEtOH homologs ).

Biological Activity

2-[2-Amino(ethyl)-4-fluoroanilino]-1-ethanol is a fluorinated aniline derivative with significant implications in biochemical and pharmacological research. Understanding its biological activity is crucial for potential therapeutic applications and further development as a biochemical probe.

This compound features a structure that includes an amino group, a fluorinated aromatic ring, and an ethanol moiety. Its molecular formula is C10H13F2N3O, and it has been identified to interact with various enzymes and proteins, influencing multiple biological pathways.

Enzyme Interactions

This compound interacts with several key enzymes involved in amino acid metabolism. Notably, it has been shown to influence the activity of transaminases and dehydrogenases through mechanisms such as:

  • Inhibition : The compound can inhibit enzyme activity by binding to active sites, preventing substrate access.
  • Activation : In some contexts, it may enhance enzyme activity, leading to increased metabolic rates.

Cellular Effects

The compound exhibits diverse effects on cellular processes, including:

  • Gene Expression Modulation : It can alter signaling pathways that regulate gene expression.
  • Metabolic Flux Changes : Influences metabolic pathways by interacting with specific enzymes and cofactors.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary significantly with dosage:

  • Low Doses : Associated with beneficial effects such as enhanced metabolic activity.
  • High Doses : Can lead to adverse effects including oxidative stress and inflammation. A study involving Wistar rats showed significant changes in clinical chemistry parameters at higher doses (e.g., increased AST levels) .

Metabolic Pathways

The compound is involved in several critical metabolic pathways, particularly those related to amino acid metabolism. Its interactions can influence the levels of key metabolites, impacting overall cellular health.

Transport and Distribution

The distribution of this compound within biological systems is mediated by specific transporters. This localization is crucial for its biological activity and therapeutic potential.

Case Study 1: In Vitro Studies

In laboratory settings, this compound has been tested for its effects on various cell lines. Results demonstrated that the compound can significantly alter cell viability and metabolic activity depending on concentration and exposure time.

Case Study 2: In Vivo Studies

In vivo studies using animal models have revealed that the compound can modulate pain response pathways when administered at specific dosages. For example, its administration resulted in reduced nocifensive behaviors in response to TRPA1 activation .

Summary of Research Findings

Aspect Findings
Enzyme Interaction Inhibits transaminases; alters dehydrogenase activity
Cellular Effects Modulates gene expression; influences metabolic pathways
Dosage Effects Low doses enhance function; high doses induce toxicity
Transport Mechanisms Mediated by specific transporters; affects localization
Animal Model Studies Significant physiological changes observed at varying doses

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-Amino(ethyl)-4-fluoroanilino]-1-ethanol
Reactant of Route 2
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2-[2-Amino(ethyl)-4-fluoroanilino]-1-ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.